molecular formula C13H15N3O2 B13424235 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

Cat. No.: B13424235
M. Wt: 245.28 g/mol
InChI Key: WITUAFNZNWBREC-UHFFFAOYSA-N
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Description

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a cyclopentyl group at position 8 and a methyl group at position 3. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 269.28 g/mol. This compound is structurally related to kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), and is notably associated with Palbociclib, a CDK4/6 inhibitor used in breast cancer therapy . The brominated derivative of this compound, 6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione (CAS: 1922954-32-2), is utilized as a reference standard in impurity profiling during Palbociclib production .

Synthetic approaches to pyrido[2,3-d]pyrimidine-diones generally involve two strategies: (a) construction from preformed pyrimidine rings or (b) assembly from preformed pyridone scaffolds (Figure 7 in ) . The cyclopentyl substituent is likely introduced via alkylation or condensation reactions using cyclopentylamine derivatives, as demonstrated in analogous syntheses .

Properties

IUPAC Name

8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-6-11(17)16(9-4-2-3-5-9)12-10(8)7-14-13(18)15-12/h6-7,9H,2-5H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITUAFNZNWBREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=NC(=O)N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of 2-aminopyridine with cyclopentanone under acidic conditions to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrido[2,3-d]pyrimidine-2,7-dione derivatives.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity :

  • The cyclopentyl and methyl groups in the target compound enhance steric bulk, likely influencing CDK selectivity in Palbociclib derivatives .
  • Halogenated derivatives (e.g., bromo or chloro/fluoro) improve binding affinity in kinase inhibitors by enabling covalent interactions or altering electron distribution .
  • Aryl and hydroxybenzoyl groups in antimicrobial derivatives facilitate π-π stacking and hydrogen bonding with bacterial targets .

Synthetic Efficiency :

  • The target compound’s synthesis from preformed pyridones () is more efficient than multi-step halogenation routes (e.g., Amgen’s patented compound) .
  • Microwave-assisted methods () reduce reaction times for antimicrobial derivatives but require specialized equipment .

In contrast, EGFR inhibitors () and antimicrobial derivatives () rely on electronic modulation (e.g., oxo groups) for target engagement .

Biological Activity

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research sources.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 2172256-78-7

The compound is known to exhibit several biological activities primarily through the inhibition of specific enzymes and pathways, including:

  • Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for nucleotide synthesis. The inhibition leads to reduced proliferation of cancer cells by limiting DNA replication .
  • Ephrin Receptor Targeting : Some derivatives of pyrido[2,3-d]pyrimidines have been shown to target the ephrin receptor family, which is overexpressed in various cancers. This interaction can disrupt signaling pathways that promote tumor growth .

Anticancer Activity

Research indicates that 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione and its derivatives possess significant anticancer properties. In vitro studies have demonstrated:

  • Cell Line Studies : The compound has been tested against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer). The IC50 values indicate potent activity:
CompoundMCF-7 (µM)A549 (µM)Colo-205 (µM)
8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine0.12 ± 0.0550.01 ± 0.00540.34 ± 0.033

These results suggest that the compound can effectively inhibit cancer cell growth across different types of malignancies .

Other Biological Activities

In addition to anticancer effects, the compound exhibits various other biological properties:

  • Antibacterial and Antifungal Activities : Pyrimidine derivatives are recognized for their broad-spectrum antibacterial and antifungal activities. The mechanism involves disrupting microbial DNA synthesis .
  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Case Studies

  • Etoposide Comparison : In a comparative study with etoposide, a known chemotherapeutic agent, several pyrimidine derivatives including 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine showed enhanced anticancer efficacy against various cell lines. This highlights the potential of these compounds as alternatives or adjuncts in cancer therapy .
  • Dual Inhibitors Study : Research involving dual inhibitors of HDAC and EGFR demonstrated that certain pyrimidine derivatives exhibited greater efficacy compared to standard treatments like erlotinib in inhibiting cancer cell proliferation .

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